molecular formula C10H12BrF3N4O2 B10960514 4-bromo-1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10960514
M. Wt: 357.13 g/mol
InChI Key: HKOYSFRLWUJKTE-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with bromine, methyl, trifluoromethyl, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. Subsequent steps involve the introduction of the bromine, methyl, and trifluoromethyl groups through halogenation, alkylation, and trifluoromethylation reactions, respectively. The final step involves the attachment of the morpholine group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine and morpholine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine and morpholine groups in 4-bromo-1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide makes it unique. These groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H12BrF3N4O2

Molecular Weight

357.13 g/mol

IUPAC Name

4-bromo-2-methyl-N-morpholin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H12BrF3N4O2/c1-17-7(6(11)8(15-17)10(12,13)14)9(19)16-18-2-4-20-5-3-18/h2-5H2,1H3,(H,16,19)

InChI Key

HKOYSFRLWUJKTE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)NN2CCOCC2

Origin of Product

United States

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